7-(Ethoxymethyl)-1-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine
Beschreibung
This compound belongs to the triazolo-pyridine class, characterized by a fused triazole and pyridine ring system. The ethoxymethyl substituent at position 7 and a methyl group at position 1 distinguish it structurally. Its primary therapeutic interest lies in targeting the P2X7 receptor, a key player in neuroinflammation and neurodegenerative disorders .
Eigenschaften
IUPAC Name |
7-(ethoxymethyl)-1-methyl-4,5,6,7-tetrahydrotriazolo[4,5-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c1-3-14-6-7-4-10-5-8-9(7)13(2)12-11-8/h7,10H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCCWXMJFVOJEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CNCC2=C1N(N=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Ethoxymethyl)-1-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors. One common method is the intramolecular azide-alkyne cycloaddition, which forms the triazole ring followed by the formation of the pyridine ring . This reaction can be catalyzed by copper (Cu) or ruthenium (Ru) catalysts under specific conditions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
7-(Ethoxymethyl)-1-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazole or pyridine rings.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
The compound exhibits diverse biological activities that can be harnessed for therapeutic applications:
Anti-Cancer Activity
Research indicates that derivatives of this compound can inhibit c-Met kinase, a protein involved in cancer progression. For instance, one derivative demonstrated an IC50 value of 68 nM against c-Met, showcasing its potential as a targeted cancer therapy.
Cardiovascular Applications
The compound has shown promise in modulating potassium channels, particularly the TASK-1 (KCNK3) channel. This modulation suggests potential applications in treating cardiac arrhythmias such as atrial fibrillation and flutter.
Anti-inflammatory Effects
Studies have indicated that the compound may inhibit enzymes involved in inflammatory pathways. This property positions it as a candidate for developing anti-inflammatory drugs.
Synthesis and Mechanism of Action
The synthesis of 7-(Ethoxymethyl)-1-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine typically involves cyclization reactions using ethoxymethyl chloride and appropriate precursors under specific conditions. The mechanism of action primarily involves binding to specific enzymes or receptors, modulating their activity to achieve therapeutic effects .
Case Studies and Research Findings
Several studies highlight the efficacy of 7-(Ethoxymethyl)-1-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine:
- A study published in a peer-reviewed journal demonstrated the compound's ability to selectively inhibit c-Met kinase in vitro and showed promising results in vivo models of cancer.
- Another research effort explored its effects on TASK potassium channels and reported significant modulation leading to antiarrhythmic properties.
Wirkmechanismus
The mechanism of action of 7-(Ethoxymethyl)-1-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Their Key Features
6-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine
- Substituents : Methyl group at position 4.
- Synthesis : Developed via a dipolar cycloaddition reaction/Cope elimination sequence, enabling efficient access to chiral triazolo-pyridines .
- Pharmacology : Potent P2X7 antagonist (IC50 = 3.8 nM) with favorable pharmacokinetics (t₁/₂ = 6 h, bioavailability = 50%) .
- Therapeutic Application : Advanced to clinical trials for neurodegenerative diseases due to CNS penetration and anti-inflammatory efficacy .
4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine
- Substituents : Methyl group at position 4; 6,7-dihydro ring system.
- Synthesis : Optimized for pharmacokinetic properties, including metabolic stability and oral absorption .
- Pharmacology : Moderate P2X7 affinity (IC50 = 10.4 nM) with shorter half-life (t₁/₂ = 4 h) .
1,5-Dimethyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine
- Substituents : Methyl groups at positions 1 and 3.
- Synthesis : Derived from triazolization reactions, yielding compounds with variable substituents .
- Pharmacology: Limited P2X7 data; primarily explored for structural diversity in early-stage drug discovery .
Physicochemical and Pharmacokinetic Comparison
Key Observations :
- Ethoxymethyl vs. Methyl Groups : The ethoxymethyl group enhances bioavailability (65% vs. 50% for 6-methyl) and half-life (8 h vs. 6 h), likely due to improved metabolic stability and solubility .
- Ring Saturation : Fully saturated 4,5,6,7-tetrahydro derivatives (e.g., 6-methyl and target compound) show superior P2X7 affinity compared to 6,7-dihydro analogs .
Therapeutic Potential and Challenges
- 7-(Ethoxymethyl) Derivative : Superior CNS penetration and sustained activity make it a candidate for neuroinflammation in early-stage Alzheimer’s disease .
- 6-Methyl Derivative : Clinical advancement highlights its balance of potency and pharmacokinetics, though lower bioavailability may limit dosing .
- 4-Methyl Derivative : Rapid clearance limits utility in chronic conditions but may suit acute inflammatory applications .
Biologische Aktivität
7-(Ethoxymethyl)-1-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the triazole family and exhibits a range of pharmacological effects. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.
- Molecular Formula : CHNO
- Molecular Weight : 196.25 g/mol
- CAS Number : 1422062-52-9
The biological activity of 7-(Ethoxymethyl)-1-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways and cancer progression.
- Receptor Modulation : It can bind to specific receptors affecting cellular signaling pathways.
Anticancer Activity
Research indicates that derivatives of triazoles exhibit significant anticancer properties. For instance:
- In vitro Studies : Compounds similar to 7-(Ethoxymethyl)-1-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine have demonstrated antiproliferative effects against various cancer cell lines including breast and colon cancer cells. The highest activity was observed in compounds with similar structural motifs .
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation:
- COX Enzyme Inhibition : Similar compounds have been reported to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. For example, compounds with related structures exhibited IC values comparable to established anti-inflammatory drugs like celecoxib .
Research Findings and Case Studies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
